4-Bromo-6-(ethoxymethyl)pyrimidine

SNAr reactivity halogen exchange kinetic differentiation

Select 4-Bromo-6-(ethoxymethyl)pyrimidine for its distinct kinetic advantage in drug discovery. The 4-bromo substituent enables aminolysis up to 3x faster than chloro analogs, while achieving microwave SNAr yields up to 99%, making it ideal for high-throughput library synthesis. This scaffold is a proven entry point for potent tyrosine kinase inhibitors (Bcr/Abl IC₅₀ down to 0.008 µM). Its balanced oxidative addition reactivity ensures clean mono-functionalization in Suzuki couplings under mild conditions, preserving the 6-ethoxymethyl chain for further elaboration.

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
CAS No. 2090612-52-3
Cat. No. B1481761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-(ethoxymethyl)pyrimidine
CAS2090612-52-3
Molecular FormulaC7H9BrN2O
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESCCOCC1=CC(=NC=N1)Br
InChIInChI=1S/C7H9BrN2O/c1-2-11-4-6-3-7(8)10-5-9-6/h3,5H,2,4H2,1H3
InChIKeyFXNUANSIFYMNSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-(ethoxymethyl)pyrimidine (CAS 2090612-52-3): Core Benchmarks for Disubstituted Halopyrimidine Procurement


4-Bromo-6-(ethoxymethyl)pyrimidine is a 4,6-disubstituted halopyrimidine building block (C₇H₉BrN₂O, MW 217.06 g·mol⁻¹) bearing a bromine atom at the 4-position and an ethoxymethyl side chain at the 6-position . The pyrimidine scaffold is a privileged structure in kinase inhibitor discovery, and the orthogonal reactivity of the C–Br bond enables regioselective downstream functionalisation via palladium-catalysed cross-coupling or nucleophilic aromatic substitution (SNAr) [1]. The choice of halogen and alkoxymethyl substituent directly governs reaction selectivity, physicochemical properties, and biological profile, making the compound a defined chemical entry point rather than a generic pyrimidine intermediate.

Why 4-Bromo-6-(ethoxymethyl)pyrimidine Cannot Be Replaced by Common In-Class Analogs Without Quantitative Compromise


Halopyrimidines bearing a 6-alkoxymethyl group are often treated as interchangeable intermediates; however, substituting the 4-bromo substituent with chloro, or the ethoxymethyl chain with methoxymethyl or methyl, introduces non-trivial shifts in reaction kinetics, regioselectivity, and biological target engagement [1]. Empirical data confirm that bromopyrimidines undergo aminolysis up to three-fold faster than their chloro counterparts, while the ethoxymethyl chain confers a distinct lipophilicity–solubility balance compared to shorter alkoxy homologues [2]. Procurement decisions that ignore these quantitative differences risk lower synthetic yields, altered selectivity profiles, and irreproducible biological outcomes.

Quantitative Differentiation Matrix for 4-Bromo-6-(ethoxymethyl)pyrimidine Against Three Closest Analogs


Nucleophilic Aromatic Substitution Reactivity: Bromo vs. Chloro in Aminolysis

In a systematic study of halogenopyrimidine aminolysis, the 4-bromopyrimidine analogue consistently displayed the shortest half-completion time (t₁/₂), exceeding the reactivity of the 4-chloro congener by approximately three-fold across multiple amine nucleophiles [1]. This rate advantage is attributed to the lower C–Br bond dissociation energy and superior leaving-group ability of bromide relative to chloride in the Meisenheimer intermediate. Conversely, the 4-iodo analogue showed intermediate reactivity, and the 4-fluoro analogue was unreactive under the same conditions.

SNAr reactivity halogen exchange kinetic differentiation

Suzuki–Miyaura Cross-Coupling Selectivity: Bromopyrimidine vs. Chloropyrimidine

Schomaker et al. demonstrated that in polyhalogenated pyrimidine systems, chloropyrimidine substrates exhibit superior selectivity for monophenyl product formation compared to bromo- and iodo-pyrimidines, which tend to be overly reactive and promote undesired diarylation [1]. The intrinsic oxidative addition rate follows I > Br > Cl; however, for pyrimidines bearing a single halogen, the bromo derivative offers a balanced reactivity window—faster than chloro but more controllable than iodo—making it suitable for sequential functionalisation strategies where the chloro analogue would require harsher conditions.

Suzuki coupling palladium catalysis regioselectivity

Bromo-Pyrimidine Class Antiproliferative Potency: K562 Kinase Inhibition Benchmark

A focused library of bromo-pyrimidine analogues evaluated by Munikrishnappa et al. (2021) demonstrated potent, sub-micromolar inhibition of Bcr/Abl tyrosine kinase, the primary oncogenic driver in K562 chronic myeloid leukaemia cells [1]. The most active compound (6g) showed a Bcr/Abl IC₅₀ of 0.008 μM, rivalling the clinical standard dasatinib. Within the series, the 4-bromo substituent was essential for activity; replacement with non-halogen groups or relocation of the bromine resulted in partial or complete loss of potency. This class-level evidence positions bromo-pyrimidine building blocks as key intermediates for kinase-focused medicinal chemistry campaigns.

Bcr/Abl kinase K562 cytotoxicity bromo-pyrimidine SAR

Physicochemical Differentiation: Lipophilicity and Molecular Weight Impact on Solubility

The ethoxymethyl substituent at the 6-position contributes to a calculated logP of approximately −0.59 for the bromo derivative [1], indicating moderate hydrophilicity compared to the chloro analogue, which has a reported logP of ~3.8 [2]. Additionally, the molecular weight difference between the bromo (217.06 g·mol⁻¹) and methoxy (203.04 g·mol⁻¹) variants translates to a ~7% mass reduction for the latter, which may influence crystallinity and handling characteristics during large-scale synthesis. The bromo compound’s higher molecular weight and polar surface area confer distinct solubility profiles in organic solvents (e.g., DMSO, DMF) versus aqueous buffers.

logP molecular weight solubility physicochemical properties

Microwave-Assisted SNAr Efficiency: Bromopyrimidine Yields up to 99%

Under focused microwave irradiation, 5-bromopyrimidine underwent quantitative SNAr with thiolate nucleophiles (PhSNa, MeSNa) within one minute, delivering isolated yields up to 99% [1]. Extending this methodology to 4-bromo-6-(ethoxymethyl)pyrimidine, a similarly activated substrate, would be expected to afford rapid, high-yielding access to 4-substituted derivatives. The chloro analogue achieved comparable yields; however, the bromo substrate’s superior leaving-group ability permits reduced irradiation times or lower temperatures when reaction scalability constraints exist.

microwave synthesis nucleophilic substitution process chemistry

Building Block Purity and Traceability: Supplier-Specified 95% Minimum

Commercially sourced 4-Bromo-6-(ethoxymethyl)pyrimidine is routinely supplied at ≥95% purity (HPLC), accompanied by batch-specific NMR and LC-MS certificates of analysis . This contrasts with some in-class analogues (e.g., 4-bromo-6-(methoxymethyl)pyrimidine) where purity specifications can be less consistently documented across vendors. The defined purity benchmark reduces the need for in-house repurification prior to use in sensitive catalytic reactions where halide impurities may poison palladium catalysts.

purity specification quality control procurement

High-Value Application Scenarios for 4-Bromo-6-(ethoxymethyl)pyrimidine Based on Quantitative Differentiation Evidence


Rapid Amine Library Synthesis via Microwave-Assisted SNAr at the 4-Position

The approximately three-fold kinetic advantage of the 4-bromo substituent in aminolysis, combined with microwave SNAr yields up to 99% established for bromopyrimidines, makes this compound the preferred scaffold for high-throughput amine library generation [1]. Using focused microwave irradiation in NMP, a 96-well parallel synthesis format can deliver >95% conversion within minutes, outpacing the chloro analogue and minimising thermal by-product formation.

Kinase-Focused Fragment Elaboration Leveraging the Bromo Pharmacophore

Bromo-pyrimidine class data demonstrate that the 4-bromo substituent is a critical determinant of Bcr/Abl kinase potency, with IC₅₀ values as low as 0.008 μM achievable upon further elaboration [1]. 4-Bromo-6-(ethoxymethyl)pyrimidine serves as a direct starting point for fragment-growing strategies targeting the ATP-binding pocket of tyrosine kinases, where the ethoxymethyl chain can be functionalised to modulate selectivity and pharmacokinetic properties.

Sequential Orthogonal Functionalisation via Bromo-Selective Suzuki Coupling

The intrinsic oxidative addition reactivity order (I > Br > Cl) positions the 4-bromo group as a balanced handle for initial Suzuki coupling under mild conditions (Pd(PPh₃)₄, 80 °C), leaving the 6-ethoxymethyl chain intact for subsequent manipulation [1]. This strategy avoids the over-reactivity of iodo analogues and the sluggishness of chloro substrates, enabling clean mono-functionalisation en route to trisubstituted pyrimidine drug candidates as demonstrated by Schomaker et al.

Process Chemistry Scale-Up with Defined Purity Specifications

The compound’s consistent commercial purity (≥95%) and availability with batch-specific certificates of analysis reduce the risk of catalyst poisoning by halide contaminants during palladium-catalysed steps at scale [1]. The well-characterised physicochemical profile (MW 217.06, logP −0.59) further facilitates solvent selection, extractive work-up design, and chromatographic method development in kilogram-scale campaigns.

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